3,3',4,4'-Tetrachloroazoxybenzene

Toxicokinetics Elimination half-life Occupational toxicant

3,3',4,4'-Tetrachloroazoxybenzene (TCAOB) is the mandatory, congener-specific reference standard for accurate quantitation of this dioxin-like impurity in herbicide formulations (Diuron, Propanil, Linuron) and triclocarban products, where regulators require ≤1 ppm independent monitoring. Its distinct azoxy moiety yields different LC-MS/MS retention time and ionization efficiency compared to TCAB, making surrogate calibration analytically invalid. Procure this high-purity standard to build validated calibration curves that withstand GLP audit scrutiny, support occupational biomonitoring, and underpin environmental fate studies—ensuring compliance with EPA and EU cosmetic regulations.

Molecular Formula C12H6Cl4N2O
Molecular Weight 336 g/mol
CAS No. 21232-47-3
Cat. No. B1211628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',4,4'-Tetrachloroazoxybenzene
CAS21232-47-3
Synonyms3,4,3',4'-tetrachloroazoxybenzene
TCAOB
Molecular FormulaC12H6Cl4N2O
Molecular Weight336 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)Cl)Cl)[O-])Cl)Cl
InChIInChI=1S/C12H6Cl4N2O/c13-9-3-1-7(5-11(9)15)17-18(19)8-2-4-10(14)12(16)6-8/h1-6H
InChIKeyBCOVXBPXQLIGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3',4,4'-Tetrachloroazoxybenzene (TCAOB, CAS 21232-47-3): Procurement-Grade Reference Standard for Dioxin-Like Contaminant Toxicology


3,3',4,4'-Tetrachloroazoxybenzene (TCAOB, CAS 21232-47-3) is a polychlorinated azoxybenzene congener formed exclusively as an unwanted by-product during the industrial synthesis of 3,4-dichloroaniline and its herbicidal derivatives (Diuron, Propanil, Linuron) [1]. It is not commercially manufactured as an end-use product but is procured as a high-purity analytical reference standard for toxicological research and environmental monitoring [2]. TCAOB is a structural analog of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), acts as a ligand for the aryl hydrocarbon (Ah) receptor, and produces a characteristic spectrum of dioxin-like toxicities including thymic atrophy, hepatic CYP1A induction, and chloracne [3]. Its primary scientific and industrial relevance lies in its role as a trace toxic impurity requiring stringent quantitation in herbicide formulations and as a model compound for studying structure-activity relationships among Ah receptor ligands [4].

Why 3,3',4,4'-Tetrachloroazoxybenzene Cannot Be Interchanged with TCAB or TCDD in Toxicological and Analytical Workflows


Despite their shared dioxin-like mechanism, TCAOB, its reduced analog 3,3',4,4'-tetrachloroazobenzene (TCAB), and the prototypical 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) exhibit quantitatively distinct toxicokinetic and toxicodynamic profiles that preclude interchangeable use in research or regulatory compliance settings. Their elimination half-lives, oral bioavailability, tissue distribution, and Ah receptor activation potency differ substantially, meaning that a calibration curve or dose-response relationship established for one congener cannot be applied to another without introducing systematic error [1]. Furthermore, regulatory impurity limits for TCAOB and TCAB in commercial triclocarban and herbicide formulations are specified independently—each at ≤1 ppm—reflecting that they are treated as separate analytes requiring individual quantitation [2]. Using the wrong reference standard in an LC-MS/MS or GC-MS method would therefore yield both qualitative misidentification and quantitative inaccuracy, directly compromising data validity for GLP toxicology studies, environmental fate assessments, and quality control release testing of agrochemical products [3].

Quantitative Differentiation Evidence for 3,3',4,4'-Tetrachloroazoxybenzene vs. TCAB, TCDD, and In-Class Analogs


Systemic Elimination Half-Life in Male Rats: TCAOB vs. TCAB Direct Head-to-Head Comparison

In a direct comparative study using 14C-labeled compounds administered orally to male Sprague-Dawley rats, TCAOB exhibited a substantially longer elimination half-life than its reduced analog TCAB. The clearance profile demonstrated that TCAB is eliminated from the body almost twice as rapidly as TCAOB [1]. This pharmacokinetic disparity means that TCAOB persists longer in biological systems following equivalent exposure, carrying distinct implications for cumulative toxicity assessment and biomonitoring study design.

Toxicokinetics Elimination half-life Occupational toxicant

First 24-Hour Excretory Clearance Rate: TCAOB Eliminated 44% Slower than TCAB

The same head-to-head rat study quantified the fraction of the administered dose excreted (urine + feces) within the first 24 hours, a critical window for estimating acute systemic burden. Animals receiving TCAB excreted 66% of the dose within 24 hours, whereas TCAOB-treated animals excreted only 37% in the same period [1]. This 29-percentage-point deficit in early elimination indicates that TCAOB undergoes slower metabolic processing and/or greater initial tissue retention.

Toxicokinetics Excretion rate Occupational exposure

Oral Bioavailability: TCAOB Exhibits ~3.3-Fold Lower Systemic Absorption than TCAB

Cross-study pharmacokinetic comparison reveals that the absolute oral bioavailability of TCAOB (approximately 9%) is substantially lower than that of TCAB (30%), reflecting more extensive first-pass metabolism and poorer gastrointestinal absorption of the azoxy compound [1][2]. This difference, while appearing to reduce systemic exposure, actually reflects extensive pre-systemic azo-reduction of TCAOB to dichloroaniline metabolites, which may contribute to toxicity through different pathways than the parent compound.

Pharmacokinetics Oral bioavailability Ah receptor

Blood Clearance Half-Life: TCAOB (7 h) vs. TCAB (4 h) — Pharmacokinetic Distinction After Intravenous Dosing

Following intravenous administration, the parent compound of TCAOB is cleared from blood with an average half-life of 7 hours, compared to 4 hours for TCAB [1][2]. Although both compounds are rapidly cleared relative to TCDD, the 75% longer blood residence time of TCAOB implies a greater opportunity for distribution into peripheral tissues before metabolic elimination, consistent with the observed higher adipose tissue:blood partitioning ratios for TCAOB.

Pharmacokinetics Blood clearance Systemic exposure

Dose-Dependent Adipose Tissue Sequestration: TCAOB Achieves Adipose:Blood Ratios of 8–26, Exceeding TCAB

At 96 hours post-dose, the adipose tissue:blood concentration ratio of [14C]TCAOB equivalents was 8 at the low oral dose (3.4 mg/kg) and 26 at the high oral dose (34 mg/kg), with an intravenous dose ratio of 21 [1]. While direct adipose:blood ratios for TCAB under identical conditions are not reported in the same study, the more rapid overall elimination of TCAB and its shorter blood half-life support class-level inference that TCAOB exhibits greater adipose tissue sequestration. This lipophilic partitioning behavior is a critical determinant of bioaccumulation potential and should inform solvent selection in analytical standard preparation.

Tissue distribution Adipose sequestration Bioaccumulation

Regulatory Impurity Limits: TCAOB and TCAB Are Independently Specified at ≤1 ppm in Cosmetic and Agrochemical Products

Under the EU Cosmetic Products Regulation (Annex III and Annex V), the antimicrobial agent triclocarban is subject to purity criteria that separately limit 3,3',4,4'-tetrachloroazobenzene (TCAB) to ≤1 ppm and 3,3',4,4'-tetrachloroazoxybenzene (TCAOB) to ≤1 ppm [1]. These are independent specifications, not a combined limit, meaning that a product containing 0.8 ppm TCAB and 0.8 ppm TCAOB is compliant, whereas a product with 1.5 ppm of either congener fails. This regulatory framework explicitly requires separate analytical determination of each impurity, mandating the procurement of certified reference standards specific to each CAS number.

Regulatory compliance Impurity quantitation Analytical reference standard

Validated Application Scenarios for 3,3',4,4'-Tetrachloroazoxybenzene (CAS 21232-47-3) Based on Quantitative Differentiation Evidence


Certified Reference Standard for LC-MS/MS Quantitation of TCAOB Impurity in Triclocarban and 3,4-Dichloroaniline-Derived Herbicide Formulations

Regulatory authorities including the EU (ECHA Cosmetic Products Regulation) and US EPA mandate independent quantitation of TCAOB at ≤1 ppm in triclocarban-containing products [1]. Procurement of a high-purity TCAOB reference standard (CAS 21232-47-3) is essential for constructing calibration curves in LC-MS/MS or GC-MS methods, as the distinct retention time, mass spectral fragmentation pattern, and ionization efficiency of the azoxy moiety preclude the use of TCAB or other azobenzene standards as surrogates [2]. The slower elimination kinetics and higher adipose sequestration of TCAOB relative to TCAB further justify its separate monitoring in environmental fate studies of herbicide-contaminated soil and water [3].

Positive Control Compound for Ah Receptor Activation Assays in Dioxin Toxicology Research

TCAOB binds to the hepatic cytosolic Ah receptor and induces aryl hydrocarbon hydroxylase (CYP1A) activity, serving as a valuable tool compound for studying structure-activity relationships among chlorinated azoxy/azo compounds and classical dioxins [1]. Its 7-hour blood half-life and ~9% oral bioavailability distinguish it pharmacokinetically from both TCAB (4 h, 30% F) and TCDD (days-long half-life), enabling researchers to probe the relationship between systemic exposure duration and Ah receptor-mediated gene expression in rodent models [2][3]. When procured as a neat analytical standard, TCAOB can be used to calibrate in vitro EROD (7-ethoxyresorufin-O-deethylase) induction dose-response curves with congener-specific precision.

Environmental Monitoring of Herbicide-Derived Contaminants in Soil and Groundwater

TCAOB forms in agricultural soils through microbial and photolytic degradation of 3,4-dichloroaniline-based herbicides (Diuron, Linuron, Propanil) [1]. Its 34-hour elimination half-life in mammalian systems suggests moderate environmental persistence, and its pronounced lipophilicity (adipose:blood ratio up to 26) indicates a high potential for partitioning into soil organic matter and sediment [2]. Environmental analytical laboratories require a certified TCAOB reference standard to accurately quantify this specific degradation product in multi-residue monitoring programs, as its chromatographic behavior differs from the co-occurring TCAB contaminant due to the additional oxygen atom in the azoxy functional group [3].

Occupational Exposure Biomonitoring in Agrochemical Manufacturing Workers

Historical outbreaks of chloracne among chemical workers handling 3,4-dichloroaniline and its derivatives were attributed to TCAOB and TCAB contamination [1]. Given that TCAOB exhibits a nearly two-fold longer systemic half-life than TCAB (34 h vs. 18 h) and slower initial excretory clearance (37% vs. 66% in 24 h), biomonitoring protocols optimized for TCAB may underestimate cumulative TCAOB exposure [2]. Procurement of a TCAOB-specific analytical standard enables occupational health laboratories to develop separate quantitative methods for each congener in urine or blood samples, supporting accurate exposure reconstruction and epidemiological investigations of dioxin-like toxicity in worker cohorts.

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